molecular formula C43H84O13 B047882 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol CAS No. 118203-77-3

3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol

Cat. No. B047882
M. Wt: 809.1 g/mol
InChI Key: NWFDRMQWJXDMEE-GUDCTRTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is a glycolipid that has gained attention in recent years due to its potential applications in various scientific research fields. This molecule is also known as sulfoquinovosyldiacylglycerol (SQDG) and is found in various photosynthetic organisms, including plants, algae, and cyanobacteria.

Mechanism Of Action

The mechanism of action of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is not fully understood. However, it has been proposed that this molecule can interact with various proteins and enzymes, including those involved in lipid metabolism, signal transduction, and cellular membrane function. It can also modulate the activity of transcription factors and cytokines, leading to changes in gene expression and cellular responses.

Biochemical And Physiological Effects

3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has been shown to have various biochemical and physiological effects. It can inhibit lipid peroxidation and oxidative stress, which are involved in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It can also modulate the activity of immune cells, leading to enhanced immune responses and protection against pathogens. Additionally, this molecule can affect the fluidity and permeability of cellular membranes, leading to changes in cellular functions.

Advantages And Limitations For Lab Experiments

The advantages of using 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol in lab experiments include its availability, stability, and reproducibility. This molecule can be easily synthesized or extracted from natural sources, and it is stable under various experimental conditions. However, the limitations of using this molecule include its hydrophobic nature, which can affect its solubility and bioavailability. Additionally, the potential toxicity and side effects of this molecule need to be carefully evaluated in preclinical studies.

Future Directions

There are various future directions for the research on 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol. These include the identification of its molecular targets and signaling pathways, the evaluation of its efficacy and safety in animal models and clinical trials, and the development of novel derivatives and formulations with improved properties. Additionally, the potential applications of this molecule in various fields, including agriculture, food science, and environmental science, need to be explored.

Synthesis Methods

The synthesis of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol involves the extraction of SQDG from natural sources or chemical synthesis. The chemical synthesis involves the reaction of tetradecyl alcohol with glycerol and sulfoquinovose, which is then followed by the removal of the protecting groups to obtain the final product.

Scientific Research Applications

3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has potential applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. This molecule has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties in vitro and in vivo studies. It has also been found to have immunomodulatory effects and can enhance the immune response against pathogens.

properties

CAS RN

118203-77-3

Product Name

3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol

Molecular Formula

C43H84O13

Molecular Weight

809.1 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1

InChI Key

NWFDRMQWJXDMEE-GUDCTRTJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

SMILES

CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O

Other CAS RN

118203-77-3

synonyms

3-O-(4-O-galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol
DTLL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.